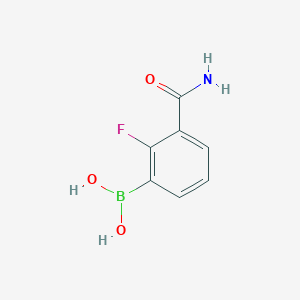

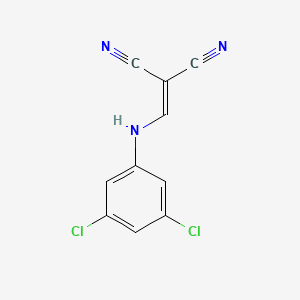

![molecular formula C19H21N5O B2462283 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2319850-02-5](/img/structure/B2462283.png)

2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including the coupling of appropriate building blocks. Researchers have designed and synthesized novel derivatives to explore their potential as anti-tubercular agents. Notably, pyrazinamide, an essential first-line drug in tuberculosis (TB) therapy, served as an inspiration for this work . The synthetic route likely includes cyclization reactions, amidation, and nitrile formation.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Receptor Antagonism

2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile and its derivatives have been synthesized through various methods, including microwave irradiation. These compounds have shown potential as serotonin 5-HT3 receptor antagonists. For instance, a study demonstrated that 2-(4-allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile exhibited favorable 5-HT3 receptor antagonism in the Guinea pig ileum, indicating its potential for gastrointestinal applications (Mahesh, Perumal, & Pandi, 2004).

Anticancer and Antiproliferative Properties

Several studies have synthesized and assessed the anticancer properties of this compound's derivatives. For example, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed significant anti-proliferative activities against human breast cancer cell lines, with some compounds demonstrating better efficacy than the curcumin drug (Parveen et al., 2017).

Antimicrobial Activity

New cyanopyridine derivatives, including the 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile class, have shown substantial antimicrobial activity against a range of aerobic and anaerobic bacteria. Certain derivatives have displayed minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, indicating their potential as antimicrobial agents (Bogdanowicz et al., 2013).

Molecular Docking and Binding Studies

The compound and its derivatives have been a subject of molecular docking and binding studies, exploring their interaction with various proteins and receptors. Such studies provide insights into their potential therapeutic applications and mechanism of action. For instance, molecular docking studies of pyridine derivatives as potential inhibitors of NAMPT (Nicotinamide phosphoribosyltransferase) have been conducted, offering insights into their therapeutic potential (Venkateshan et al., 2019).

Propiedades

IUPAC Name |

2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c20-12-16-2-1-9-21-19(16)24-10-7-14(8-11-24)13-25-18-6-5-17(22-23-18)15-3-4-15/h1-2,5-6,9,14-15H,3-4,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDYZXOAHYMXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=C(C=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B2462201.png)

![1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2462203.png)

![1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2462204.png)

![3-(((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2462206.png)

![(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462214.png)

![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione](/img/structure/B2462222.png)

![3-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2462223.png)